

# BMS-986104 hydrochloride CAS number and molecular weight

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## Compound of Interest

Compound Name: BMS-986104 hydrochloride

Cat. No.: B606282

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## In-Depth Technical Guide: BMS-986104 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **BMS-986104 hydrochloride**, a selective sphingosine-1-phosphate receptor 1 (S1P1) partial agonist. This document consolidates key chemical properties, mechanism of action, signaling pathways, and relevant experimental protocols to support ongoing research and development in autoimmune diseases.

## Core Compound Data

**BMS-986104 hydrochloride** is a small molecule drug candidate that has been evaluated in clinical trials.<sup>[1][2]</sup> It functions as a prodrug, being converted in the body to its pharmacologically active phosphate form, BMS-986104-P.<sup>[1][3]</sup>

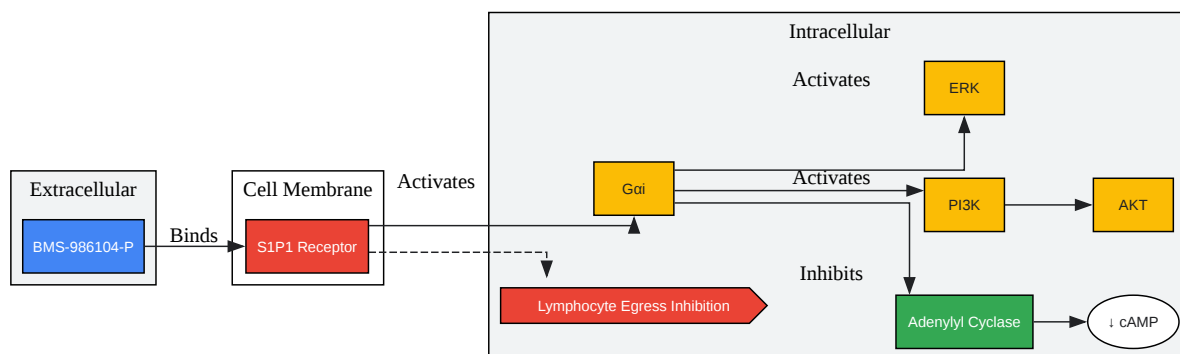
Identifier	Value	Source
Compound Name	BMS-986104 hydrochloride	MedChemExpress
CAS Number	1622180-39-5	[4][5]
Molecular Formula	C <sub>22</sub> H <sub>36</sub> ClNO	[4]
Molecular Weight	365.98 g/mol	[4]
Parent Compound M.W.	329.52 g/mol	[6]
Target	Sphingosine-1-phosphate receptor 1 (S1P1)	[1][4]
Action	Partial Agonist	[4][7]

## Mechanism of Action and Signaling Pathway

BMS-986104 is a selective modulator of the S1P1 receptor, demonstrating ligand-biased signaling.[4][5] This biased agonism is a key differentiator from other S1P receptor modulators like fingolimod, offering a potentially improved safety profile, particularly concerning cardiovascular and pulmonary effects.[4][6][8] The primary mechanism of action involves the functional antagonism of S1P1 on lymphocytes, which prevents their egress from secondary lymphoid organs.[9] This sequestration of lymphocytes reduces their migration to sites of inflammation, forming the basis of its therapeutic potential in autoimmune diseases.[4]

The active phosphate metabolite, BMS-986104-P, exhibits biased signaling at the S1P1 receptor.[3] It is a full agonist in cAMP functional assays but acts as a partial agonist in GTPγS binding and receptor internalization assays.[3] The signaling cascade of S1P1 is primarily transmitted through the Gai family of heterotrimeric G proteins, leading to the inhibition of adenylyl cyclase and subsequent activation of the PI3K-AKT and ERK pathways.[9]

Below is a diagram illustrating the S1P1 signaling pathway modulated by BMS-986104-P.



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Caption: S1P1 Receptor Signaling Pathway Modulation by BMS-986104-P.

## Experimental Protocols

The preclinical evaluation of BMS-986104 involved several key in vitro and in vivo assays to characterize its efficacy and safety profile.

### In Vitro Assays

A suite of in vitro assays was utilized to determine the binding affinity and functional activity of the active phosphate metabolite, BMS-986104-P. These included:

- S1P1 Binding Assay: To determine the binding affinity of the compound to the S1P1 receptor.
- cAMP Functional Assay: To measure the inhibition of adenylyl cyclase activity upon receptor activation. BMS-986104-P acts as a full agonist in this assay.[3]
- GTPγS Binding Assay: To assess G-protein activation. BMS-986104-P demonstrates partial agonism in this assay.[3]

- Receptor Internalization Assay: To measure the extent of receptor internalization following agonist binding. BMS-986104-P shows partial agonism.[3]
- ERK Phosphorylation Assay: To evaluate the activation of the MAPK/ERK pathway.

## In Vivo Efficacy Model: T-Cell Transfer Colitis

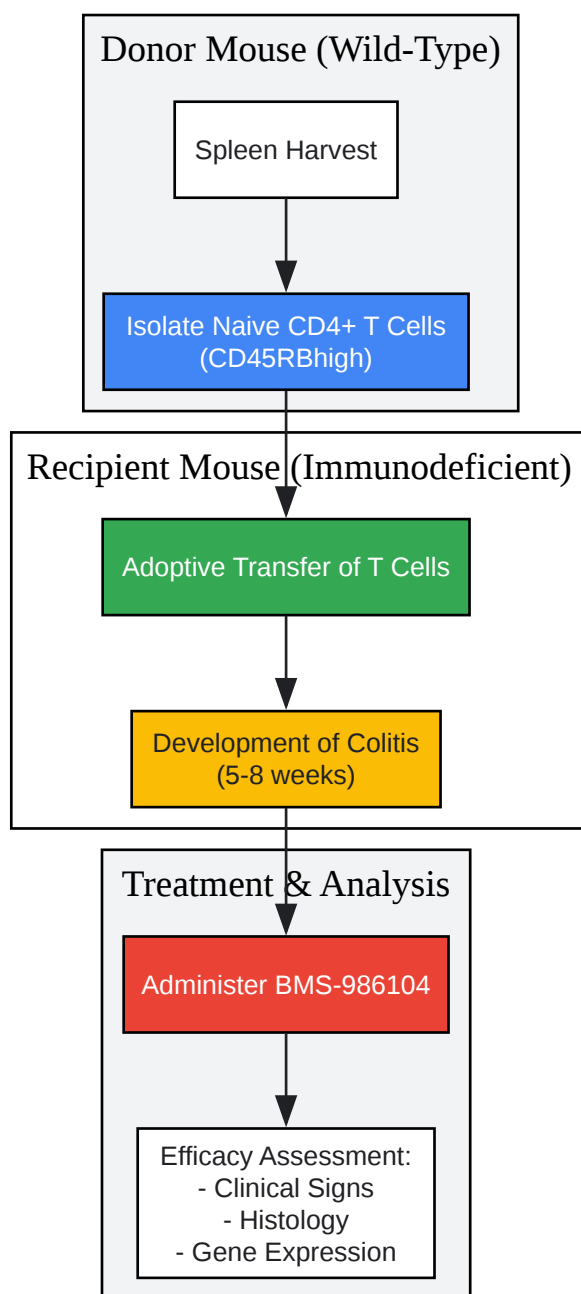
The efficacy of BMS-986104 was demonstrated in a T-cell transfer model of colitis, a well-established model for inflammatory bowel disease (IBD).[4][8]

Objective: To assess the ability of BMS-986104 to prevent or ameliorate intestinal inflammation.

Methodology:

- T-Cell Isolation: Naïve CD4<sup>+</sup> T cells (CD4<sup>+</sup>CD45RB<sup>high</sup>) are isolated from the spleens of healthy wild-type donor mice.[10][11]
- Adoptive Transfer: The isolated naïve T cells are adoptively transferred into immunodeficient recipient mice, such as RAG knockout mice, which lack mature T and B cells.[10][11]
- Disease Induction: The transfer of naïve T cells into these recipients leads to the development of chronic intestinal inflammation, typically within 5-8 weeks, resembling human IBD.[10][11]
- Treatment: BMS-986104 is administered to a cohort of the recipient mice.
- Readouts: Efficacy is assessed by monitoring clinical signs (e.g., weight loss, stool consistency), histological analysis of the colon for inflammation and tissue damage, and measurement of pro-inflammatory cytokine and leukocyte marker gene expression in the colon.[4]

The workflow for the T-cell transfer colitis model is depicted below.



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Caption: Experimental Workflow of the T-Cell Transfer Colitis Model.

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